N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromobenzyl group, a benzylidene moiety, and a triazolyl-sulfanyl-acetohydrazide framework. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-bromobenzyl alcohol and benzylidene hydrazine. These intermediates are then subjected to various reactions, including condensation and cyclization, to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide
- N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide
- N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-butylphenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, N’-{2-[(3-bromobenzyl)oxy]benzylidene}-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide stands out due to its unique triazolyl-sulfanyl-acetohydrazide framework
Properties
CAS No. |
834908-04-2 |
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Molecular Formula |
C31H27BrN6O2S |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C31H27BrN6O2S/c32-25-12-9-10-23(18-25)21-40-28-17-8-7-11-24(28)19-34-36-30(39)22-41-31-37-35-29(20-33-26-13-3-1-4-14-26)38(31)27-15-5-2-6-16-27/h1-19,33H,20-22H2,(H,36,39) |
InChI Key |
ZVMHFSDIGISCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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